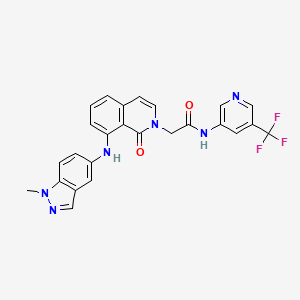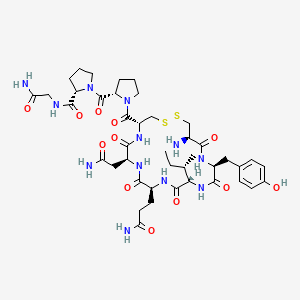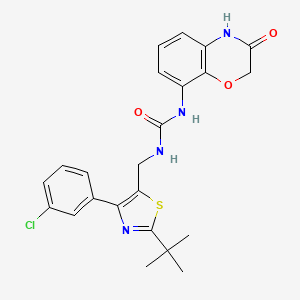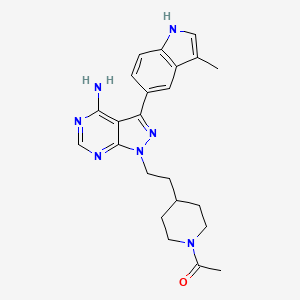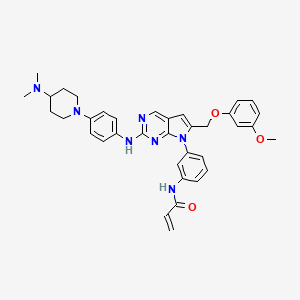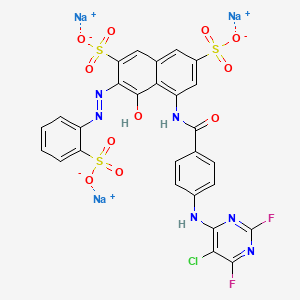
Reactive red 124
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive red 124 is a commonly used textile dye known for its vibrant red color. It is a member of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This compound is particularly valued for its ability to form covalent bonds with textile fibers, resulting in excellent wash fastness and color retention. The chemical structure of this compound includes a complex arrangement of aromatic rings and functional groups, contributing to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Reactive red 124 typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under controlled pH conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: High-purity aromatic amines and coupling components are prepared and purified.
Diazotization and Coupling: The diazotization and coupling reactions are carried out in large reactors with precise control over temperature, pH, and reaction time.
Purification: The crude dye is purified through filtration, washing, and drying to remove impurities and by-products.
Formulation: The purified dye is formulated into a powder or liquid form, ready for use in textile dyeing applications.
Analyse Chemischer Reaktionen
Types of Reactions
Reactive red 124 undergoes various chemical reactions, including:
Oxidation: The azo bond can be cleaved by strong oxidizing agents, leading to the formation of aromatic amines and other degradation products.
Reduction: Under reducing conditions, the azo bond can be reduced to form hydrazo compounds or aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite, zinc dust, and iron powder are used under acidic or basic conditions.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid or nitric acid, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products Formed
Oxidation: Aromatic amines, quinones, and other oxidation products.
Reduction: Hydrazo compounds and aromatic amines.
Substitution: Various substituted aromatic compounds, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Reactive red 124 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry, including synthesis, degradation, and environmental impact.
Biology: Employed as a staining agent for biological tissues and cells, allowing for the visualization of cellular structures under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool for detecting certain diseases.
Industry: Widely used in the textile industry for dyeing cotton, wool, and other fibers. It is also used in the production of colored inks, paints, and plastics.
Wirkmechanismus
The mechanism of action of Reactive red 124 involves its ability to form covalent bonds with textile fibers through nucleophilic substitution reactions. The dye contains reactive groups, such as chlorotriazine or vinyl sulfone, which react with nucleophilic sites on the fiber, such as hydroxyl groups in cellulose or amino groups in proteins. This covalent bonding results in strong attachment of the dye to the fiber, leading to excellent wash fastness and color retention.
Vergleich Mit ähnlichen Verbindungen
Reactive red 124 can be compared with other reactive dyes, such as Reactive red 120 and Reactive blue 4. While all these dyes share the ability to form covalent bonds with textile fibers, they differ in their chemical structures, reactivity, and color properties.
Reactive red 120: Similar in structure but may have different reactive groups, leading to variations in dyeing conditions and color fastness.
Reactive blue 4: A blue dye with different chromophoric groups, resulting in a different color and potentially different reactivity with fibers.
This compound is unique in its specific combination of reactive groups and chromophoric structure, making it particularly suitable for certain dyeing applications where high color fastness and vibrant red hues are desired.
Eigenschaften
Molekularformel |
C27H14ClF2N6Na3O11S3 |
|---|---|
Molekulargewicht |
837.1 g/mol |
IUPAC-Name |
trisodium;5-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H17ClF2N6O11S3.3Na/c28-21-24(29)33-27(30)34-25(21)31-14-7-5-12(6-8-14)26(38)32-17-11-15(48(39,40)41)9-13-10-19(50(45,46)47)22(23(37)20(13)17)36-35-16-3-1-2-4-18(16)49(42,43)44;;;/h1-11,37H,(H,32,38)(H,31,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI-Schlüssel |
DTJYROFTDDFIPE-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)F)F)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

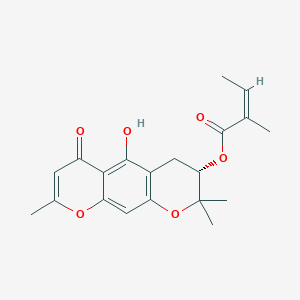
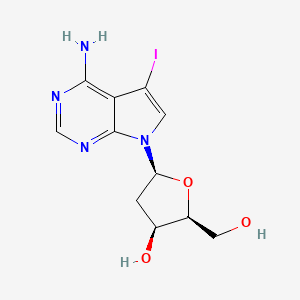
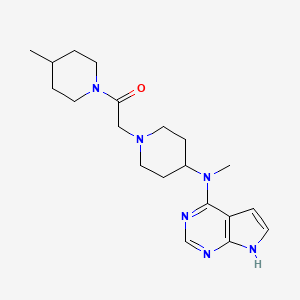
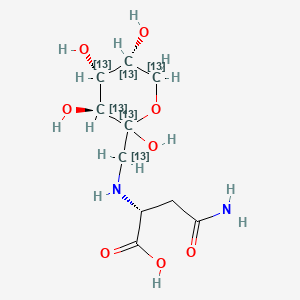
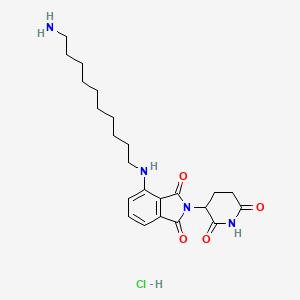
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
